5-Bromo-2-fluoro-3-methoxybenzonitrile
Description
Significance of Benzonitrile (B105546) Frameworks in Chemical Synthesis and Theoretical Studies
The benzonitrile framework, consisting of a benzene (B151609) ring attached to a cyano (-C≡N) group, is a cornerstone of modern organic synthesis. atamankimya.com The nitrile moiety is a highly versatile functional group, serving as a precursor to a wide array of other chemical entities, including amines, amides, carboxylic acids, and various heterocyclic systems like thiazoles and tetrazoles. wikipedia.orggoogle.com This reactivity makes benzonitrile derivatives valuable intermediates in the production of pharmaceuticals, agrochemicals, dyes, and specialty polymers. atamankimya.comgoogle.com
In addition to its synthetic utility, the benzonitrile unit is of significant interest in theoretical and physical organic chemistry. The strong electron-withdrawing nature of the cyano group significantly influences the electron distribution within the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. Furthermore, benzonitrile and its derivatives can act as ligands, forming coordination complexes with transition metals that are often used as catalysts or synthetic intermediates. wikipedia.org The detection of benzonitrile in the interstellar medium also underscores its fundamental nature and has spurred research into its formation pathways in astrophysical environments. researchgate.net
Table 1: Applications of the Benzonitrile Framework
| Area of Application | Role of Benzonitrile Framework |
|---|---|
| Organic Synthesis | Precursor to amines, amides, carboxylic acids, and heterocycles. wikipedia.orggoogle.com |
| Industrial Chemicals | Intermediate in the manufacturing of dyes, rubber, and resins. atamankimya.com |
| Pharmaceuticals | Core structure in various therapeutic agents. atamankimya.comgoogle.com |
| Coordination Chemistry | Forms labile ligands for transition metal complexes, useful in catalysis. wikipedia.org |
| Materials Science | Monomer component for heat-resistant polymers. atamankimya.com |
Contextualizing 5-Bromo-2-fluoro-3-methoxybenzonitrile within Substituted Aromatic Nitriles
This compound is a specific example of a polysubstituted aromatic nitrile. Its structure is defined by the precise arrangement of four different functional groups on the benzene ring: a nitrile group, a bromine atom, a fluorine atom, and a methoxy (B1213986) group. Each substituent contributes distinct properties to the molecule:
Nitrile Group (-CN): Acts as a strong electron-withdrawing group and a key site for chemical transformation.
Bromine Atom (-Br): A halogen that deactivates the ring towards electrophilic substitution but directs incoming groups to the ortho and para positions. It is also a crucial handle for cross-coupling reactions (e.g., Suzuki, Heck reactions).
Fluorine Atom (-F): The most electronegative element, it strongly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a common feature in many modern pharmaceuticals.
Methoxy Group (-OCH₃): An electron-donating group that activates the ring towards electrophilic substitution.
The specific "5-bromo, 2-fluoro, 3-methoxy" substitution pattern creates a unique electronic and steric environment on the aromatic ring, dictating its reactivity in subsequent synthetic steps. Compounds with such a high degree of functionalization are often designed as advanced intermediates for the synthesis of complex target molecules where precise control over reactivity and substitution is required. While detailed research on this exact isomer is not widely published, its properties can be inferred from related, well-documented compounds.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| This compound | C₈H₅BrFNO | 230.04 | Not available |
| 5-Bromo-2-fluorobenzonitrile (B68940) | C₇H₃BrFN | 200.01 | 76-80 sigmaaldrich.com |
| 5-Bromo-2-methoxybenzonitrile (B137507) | C₈H₆BrNO | 212.04 | 91-92 chemicalbook.com |
| 2-Bromo-5-methoxybenzonitrile | C₈H₆BrNO | 212.04 | 90-92 guidechem.com |
Overview of Research Trajectories for Multifunctionalized Aromatic Compounds
The investigation of multifunctionalized aromatic compounds like this compound is a prominent theme in contemporary chemical science. openaccessjournals.com Research is driven by the demand for novel molecules with precisely tailored properties for a wide range of applications. openaccessjournals.com By strategically combining different functional groups on a single aromatic scaffold, chemists can fine-tune characteristics such as reactivity, solubility, electronic behavior, and biological activity. mdpi.com
One major research trajectory is in materials science , where multifunctional aromatic units are used as building blocks for advanced materials. For instance, porous aromatic frameworks (PAFs) are constructed from rigid, functionalized organic molecules to create materials with exceptionally high surface areas and stability, suitable for gas storage and separation. researchgate.net Another direction is the development of photoluminescent materials , where the electronic properties of the aromatic core are modulated by substituents to achieve specific emission wavelengths for use in organic light-emitting diodes (OLEDs) and sensors. acs.org
In medicinal chemistry , the synthesis of multifunctional aromatics is central to the design of new drugs. mdpi.com Different functional groups can be introduced to interact with specific biological targets, improve pharmacokinetic profiles, and enhance therapeutic efficacy. The ability to selectively modify a complex aromatic core allows for the systematic exploration of structure-activity relationships (SAR), accelerating the discovery of potent and selective therapeutic agents. openaccessjournals.commdpi.com The overarching goal is the rational design of complex molecules where each component serves a deliberate function, moving beyond serendipitous discovery to a more engineering-based approach to chemical synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHRJMEXLBFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry Investigations of 5 Bromo 2 Fluoro 3 Methoxybenzonitrile
Quantum Chemical Calculations and Theoretical Frameworks
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are broadly categorized into ab initio and density functional theory approaches.
Density Functional Theory (DFT) Methodologies for Molecular System Analysis
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry and materials science. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic properties of a system based on its electron density, a simpler, three-dimensional quantity. This approach offers a favorable balance between computational cost and accuracy.
For substituted benzonitriles, DFT calculations are routinely used to optimize molecular geometry, predict vibrational frequencies, and analyze electronic properties. nih.govresearchgate.net A common methodology involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This combination has proven effective for a wide range of organic molecules, providing reliable results for structural parameters and energies.
Ab Initio Approaches and Basis Set Selection for Ground State Calculations
Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it does not fully account for electron correlation, which can be critical for accurate energy predictions.
The choice of a basis set is crucial in both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build molecular orbitals. For molecules containing halogens and second-row elements like 5-Bromo-2-fluoro-3-methoxybenzonitrile, Pople-style basis sets such as 6-311++G(d,p) are frequently employed. researchgate.net This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen to better describe lone pairs and anions, and polarization functions (d,p) to allow for more flexible orbital shapes. The selection of an appropriate basis set is essential for obtaining accurate predictions of the molecule's ground state properties.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. Computational methods provide deep insights into the distribution of electrons and the nature of chemical bonds, which are key to understanding reactivity.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For aromatic compounds like substituted benzonitriles, DFT calculations are used to determine these orbital energies and the resulting energy gap, providing valuable information about the molecule's stability and potential reaction pathways. researchgate.netresearchgate.net
| Parameter | Description | Significance in Chemical Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Characterizes the molecule's ability to donate electrons. Higher energy corresponds to a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital | Characterizes the molecule's ability to accept electrons. Lower energy corresponds to a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values.
Typically, red and yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. Blue regions signify positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. Green areas denote regions of neutral potential. For this compound, an MEP analysis would likely highlight negative potentials around the nitrogen of the nitrile group and the oxygen of the methoxy (B1213986) group, while regions near the hydrogen atoms would show positive potential. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a chemically intuitive interpretation of the complex wavefunctions obtained from quantum calculations. wikipedia.org It translates the delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. wikipedia.orgsci-hub.se
A key aspect of NBO analysis is the study of intramolecular charge transfer and hyperconjugation. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A high E(2) value indicates a strong electronic delocalization, which contributes to the molecule's stability. For this compound, NBO analysis would reveal the nature of the C-Br, C-F, and C-CN bonds, as well as delocalization effects involving the aromatic ring and its substituents. sci-hub.sewisc.edu
| NBO Interaction Type | Description | Significance |
| σ → σ | Interaction between a filled bonding orbital and an empty anti-bonding orbital of another sigma bond. | Indicates hyperconjugative stabilization along the molecular framework. |
| n → σ | Interaction between a lone pair (n) and an empty anti-bonding sigma orbital (σ). | A common and significant stabilizing interaction, especially with electronegative atoms. |
| π → π | Interaction between a filled π-bonding orbital and an empty π-anti-bonding orbital. | Key to understanding delocalization and resonance in conjugated and aromatic systems. |
Geometrical Parameter Optimization and Conformational Analysis
Detailed theoretical investigations are required to determine the optimized geometric structure of this compound. Such studies would typically be performed using quantum chemical calculations to find the lowest energy conformation of the molecule.
Equilibrium Molecular Geometry Prediction: Bond Lengths, Bond Angles, Dihedral Angles
To date, no published data from computational methods (such as DFT or other ab initio calculations) is available that specifically reports the predicted equilibrium bond lengths, bond angles, and dihedral angles for this compound. This information is crucial for understanding the molecule's three-dimensional structure and the influence of its substituents on the benzene (B151609) ring's geometry.
Conformational Stability and Isomeric Considerations
The presence of the methoxy group introduces the possibility of different conformers based on the orientation of the methyl group relative to the aromatic ring. A thorough conformational analysis, typically involving scanning the potential energy surface by rotating the relevant dihedral angles (such as the C-C-O-C angle of the methoxy group), has not been reported for this molecule. Therefore, information regarding the relative stability of different conformers, energy barriers to rotation, and the global minimum energy structure is currently unavailable.
Theoretical Vibrational Spectroscopic Investigations
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared and Raman spectra. This analysis relies on frequency calculations performed on the optimized molecular geometry.
Harmonic Vibrational Frequencies Calculation (FT-IR, FT-Raman)
There are no available computational studies that have calculated the harmonic vibrational frequencies for this compound. Such calculations would predict the positions of absorption bands in the FT-IR spectrum and scattering peaks in the FT-Raman spectrum, corresponding to the fundamental vibrational modes of the molecule.
Potential Energy Distribution (PED) Analysis for Vibrational Assignments
Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of calculated vibrational frequencies to specific internal coordinates (stretching, bending, torsion) of the molecule. Without prior frequency calculations, a PED analysis for this compound cannot be performed. This analysis is essential for a precise and unambiguous assignment of the vibrational spectra.
Simulation and Correlation with Experimental Spectroscopic Data
The simulation of FT-IR and FT-Raman spectra from theoretical calculations allows for a direct comparison with experimental data, which helps validate both the computational method and the spectral assignments. As no theoretical frequency calculations or experimental spectra for this compound have been published in the reviewed literature, this correlation cannot be made.
Non-Linear Optical (NLO) Properties Theoretical Assessment
Non-linear optics is concerned with the interaction of light with matter at high light intensities, leading to a variety of phenomena such as frequency doubling, also known as second-harmonic generation (SHG). The efficiency of these phenomena is intrinsically linked to the molecular hyperpolarizabilities of the material. Organic molecules with specific structural features, such as the presence of electron donor and acceptor groups linked by a π-conjugated system, often exhibit significant NLO responses. The computational investigation of these properties is a crucial first step in identifying promising candidates for NLO applications.
The first-order hyperpolarizability (β) is a key tensor quantity that quantifies the second-order NLO response of a molecule. researchgate.net High values of β are indicative of a strong potential for applications in second-harmonic generation. For 5-Bromo-2-methoxybenzonitrile (B137507), quantum chemical calculations have been performed to determine its first-order hyperpolarizability. orientjchem.orgresearchgate.net These calculations employ sophisticated theoretical models, such as DFT with the B3LYP functional and various basis sets, to predict the electronic response of the molecule to an external electric field. orientjchem.orgresearchgate.net
The calculated NLO properties of 5B2MOBN were compared to those of urea, a well-established reference material in the field of non-linear optics. The dipole moment (μ) and the first-order hyperpolarizability (β) of 5B2MOBN were found to be 1.56 and 4.74 times greater than that of urea, respectively. orientjchem.org This significant enhancement in the hyperpolarizability is attributed to the specific substituent groups on the benzonitrile (B105546) core, which influence the molecule's electronic structure and charge distribution. orientjchem.org The presence of electron-withdrawing and donating groups can lead to an increase in the intramolecular charge transfer, which is a key factor in enhancing the NLO response. nih.govsemanticscholar.org
The calculated optical properties of 5-Bromo-2-methoxybenzonitrile are summarized in the table below.
| Property | Value (a.u.) |
| Dipole Moment (µ) | 3.9682 |
| Mean Polarizability (α) | 114.71 |
| Anisotropy of Polarizability (Δα) | 129.56 |
| First-Order Hyperpolarizability (β) | 2276.10 |
| Data obtained from DFT calculations on 5-Bromo-2-methoxybenzonitrile. orientjchem.org |
The theoretical prediction of a high first-order hyperpolarizability for 5-Bromo-2-methoxybenzonitrile suggests its potential as a promising candidate for NLO applications. orientjchem.orgresearchgate.net Computational screening methods allow for the efficient evaluation of a large number of molecules, identifying those with desirable NLO properties for further experimental investigation. The enhanced hyperpolarizability of 5B2MOBN, as indicated by theoretical calculations, highlights the effectiveness of molecular design in tuning the optical properties of organic compounds. orientjchem.org
The study of such benzonitrile derivatives contributes to the broader understanding of structure-property relationships in NLO materials. orientjchem.org By systematically modifying the substituents on the aromatic ring, it is possible to further optimize the NLO response. The combination of a bromo group, a methoxy group, and a nitrile group in 5B2MOBN creates an electronic asymmetry that is favorable for second-order NLO effects. orientjchem.org These findings underscore the importance of theoretical and computational chemistry in the rational design of new materials for advanced optical technologies. orientjchem.orgresearchgate.net
Synthetic Methodologies for 5 Bromo 2 Fluoro 3 Methoxybenzonitrile and Analogues
Strategic Approaches to Aromatic Benzonitrile (B105546) Construction
The construction of the aromatic benzonitrile framework is a critical step in the synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile and its analogues. Key strategies include the direct introduction or modification of the nitrile group and the functionalization of a pre-existing benzonitrile scaffold.
Routes Involving Nitrile Functionalization
One of the most common methods for the synthesis of benzonitriles is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically cuprous cyanide. nih.gov This method is particularly useful for introducing a nitrile group into a specific position on an aromatic ring that is dictated by the location of the precursor amino group. For the synthesis of this compound, a potential precursor would be 5-Bromo-2-fluoro-3-methoxyaniline. The conversion of the amino group to a diazonium salt and subsequent reaction with a cyanide source would yield the desired nitrile.
Another approach involves the dehydration of a benzamide. For instance, the synthesis of 5-bromo-2-fluorobenzonitrile (B68940) has been achieved by first reacting o-fluorobenzoyl chloride with ammonia (B1221849) to form o-fluorobenzamide. This intermediate is then dehydrated using a reagent such as phosphorus oxychloride or thionyl chloride to yield the corresponding benzonitrile. google.com This strategy could be adapted for the synthesis of the target molecule if a suitable 5-bromo-2-fluoro-3-methoxybenzamide (B6304869) precursor can be prepared.
Furthermore, the direct conversion of an aldehyde to a nitrile can be a valuable route. This transformation can be achieved through various one-pot procedures, often involving the in-situ formation of an aldoxime followed by dehydration.
Halogenation Strategies on Substituted Benzonitriles
The introduction of a bromine atom onto a pre-existing substituted benzonitrile is a common and effective strategy. The regioselectivity of the bromination is directed by the electronic properties of the substituents already present on the aromatic ring. In the case of a 2-fluoro-3-methoxybenzonitrile (B184022) precursor, the fluorine atom is a deactivating ortho-, para-director, while the methoxy (B1213986) group is an activating ortho-, para-director. The interplay of these directing effects would need to be carefully considered to achieve bromination at the desired 5-position.
A patented method for the synthesis of 5-bromo-2-fluorobenzonitrile involves the bromination of 2-fluorobenzonitrile (B118710) using dibromohydantoin in sulfuric acid. google.com This indicates that direct bromination of a fluorinated benzonitrile is a feasible approach. The conditions for such a reaction, including the choice of brominating agent and solvent, are crucial for controlling the regioselectivity and achieving a good yield of the desired product.
Directed Ortho-Metalation and Related Aryl Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a new substituent.
In the context of this compound, the methoxy group and the nitrile group could potentially act as DMGs. The methoxy group is a known DMG, directing lithiation to the adjacent C2 and C4 positions. wikipedia.org The nitrile group can also direct metalation, although it is generally considered a weaker DMG. The fluorine atom can also influence the acidity of adjacent protons. The outcome of a DoM reaction on a 2-fluoro-3-methoxybenzonitrile precursor would depend on the relative directing strengths of these groups and the reaction conditions employed. The resulting lithiated intermediate could then be quenched with a suitable electrophilic bromine source to introduce the bromine atom at the desired position.
Precursor Synthesis and Derivatization Routes
The successful synthesis of this compound is highly dependent on the availability of suitably substituted precursors. These precursors can be synthesized through various routes and subsequently derivatized to yield the final product.
Synthesis from Halogenated Aromatic Precursors
The synthesis can commence from readily available halogenated aromatic compounds. For example, a synthetic route to 5-bromo-2-fluorobenzonitrile starts from o-fluorobenzoyl chloride. google.com This highlights the utility of starting with a molecule that already contains some of the required functional groups. In a hypothetical synthesis of the target molecule, a starting material such as 1,3-dibromo-2-fluoro-4-methoxybenzene (B1447509) could be envisioned. Selective functionalization of one of the bromine atoms, for instance, through a metal-halogen exchange followed by reaction with a cyanide source, could potentially lead to the desired product.
Another approach involves the derivatization of a brominated aniline. For instance, the commercially available 5-Bromo-3-fluoro-2-methoxyaniline could serve as a key precursor. As mentioned earlier, this compound could be converted to the target benzonitrile via a Sandmeyer reaction.
Introduction of Methoxy and Fluoro Groups
The introduction of the methoxy and fluoro groups at specific positions on the aromatic ring is a critical aspect of the synthesis. Fluorine can be introduced through various methods, including the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, or through nucleophilic aromatic substitution (SNAr) on an activated aromatic ring.
The methoxy group is typically introduced via nucleophilic substitution of a suitable leaving group, such as a halogen or a nitro group, with a methoxide (B1231860) source. For example, the synthesis of a fluoronitrobenzoic acid intermediate has been achieved by starting from o-methylphenol, which is then nitrated, chlorinated, and subsequently fluorinated before oxidation of the methyl group. wipo.int This multi-step sequence demonstrates the strategic introduction of different functional groups.
The synthesis of precursors containing both fluoro and methoxy groups, such as 2-fluoro-3-methoxybenzaldehyde, provides a valuable starting point. This aldehyde can be converted to the nitrile through various methods, as previously discussed. The subsequent bromination of the resulting 2-fluoro-3-methoxybenzonitrile would then be the final step in the synthesis of the target molecule.
Below is a table summarizing some of the key synthetic strategies and precursors discussed:
| Strategy | Key Reaction | Potential Precursor | Target Functionality |
| Nitrile Functionalization | Sandmeyer Reaction | 5-Bromo-2-fluoro-3-methoxyaniline | Introduction of Nitrile |
| Nitrile Functionalization | Benzamide Dehydration | 5-Bromo-2-fluoro-3-methoxybenzamide | Introduction of Nitrile |
| Halogenation | Electrophilic Bromination | 2-Fluoro-3-methoxybenzonitrile | Introduction of Bromine |
| Directed Ortho-Metalation | Lithiation and Electrophilic Quench | 2-Fluoro-3-methoxybenzonitrile | Introduction of Bromine |
| Precursor Derivatization | Nitrile Formation from Aldehyde | 2-Fluoro-3-methoxybenzaldehyde | Introduction of Nitrile |
Reaction Conditions and Mechanistic Considerations
The synthesis of this compound and analogous chemical structures involves carefully controlled reaction conditions and an understanding of the underlying reaction mechanisms. The strategic introduction of substituents onto the benzene (B151609) ring, particularly the bromo group, is often achieved through electrophilic aromatic substitution, while the construction of more complex molecules from these bromo-intermediates is typically accomplished via transition-metal-catalyzed cross-coupling reactions. The efficiency, selectivity, and yield of these transformations are highly dependent on the chosen catalytic systems and reaction parameters.
Catalytic Systems for Halogenation and Cross-Coupling
The introduction of a bromine atom onto the aromatic ring and the subsequent use of this handle for carbon-carbon or carbon-heteroatom bond formation are pivotal steps in the synthesis of this compound and its derivatives.
Halogenation: The direct bromination of substituted benzonitriles is a common method for synthesis. While not always catalytic in the traditional sense, the choice of brominating agent and solvent system acts as a "system" that directs the reaction's outcome. For the synthesis of the closely related 5-bromo-2-fluorobenzonitrile , a method has been developed that utilizes dibromohydantoin as the brominating agent in a medium of 75-90% sulfuric acid. google.com This approach provides a simple and effective way to achieve regioselective bromination under mild conditions. google.com
Another methodology, employed for the synthesis of 5-bromo-2-methoxybenzonitrile (B137507) , involves direct bromination using liquid bromine. guidechem.com In this case, the reaction is initiated by light from a tungsten lamp at elevated temperatures (145-150°C), suggesting a free-radical component to the mechanism, although electrophilic substitution is the primary pathway on the aromatic ring. guidechem.com For other analogues like 5-bromo-vanillin , a system of liquid bromine and potassium bromide in acetic acid is used. guidechem.com
Cross-Coupling: Palladium-catalyzed cross-coupling reactions are instrumental in derivatizing bromo-aromatic compounds. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a prominent example. For analogues such as 5-bromo-1,2,3-triazine , an efficient palladium-catalyzed cross-coupling method has been described. uzh.chnih.gov These systems typically consist of a palladium precursor and a phosphine (B1218219) ligand. A common catalytic system involves Pd(MeCN)₂Cl₂ as the palladium source and dppf (1,1'-Bis(diphenylphosphino)ferrocene) as the ligand. uzh.ch The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst throughout its catalytic cycle. Such systems have proven effective for coupling various boronic acids with bromo-heterocycles, a strategy directly applicable to this compound for creating diverse analogues. uzh.chresearchgate.netresearchgate.net
Optimization of Reaction Parameters (Temperature, Solvent, Reagents)
Achieving high yield and purity requires meticulous optimization of various reaction parameters. These factors are often interdependent and must be balanced to control reaction kinetics, minimize side-product formation, and ensure reaction completion.
Temperature: Reaction temperature is a critical parameter. In the synthesis of 5-bromo-vanillin from vanillin, the reaction is conducted at 100°C to ensure a sufficient reaction rate. guidechem.com Similarly, the direct bromination of 2-methoxybenzonitrile is performed at a high temperature of 145-150°C. guidechem.com In contrast, palladium-catalyzed cross-coupling reactions may require different temperature profiles depending on the specific substrates and catalyst used.
Reagents: The stoichiometry of the reagents plays a direct role in the reaction's efficiency. In the bromination of 2-methoxybenzonitrile, the molar ratio of the substrate to bromine was studied, with the optimal ratio found to be 1:1 to maximize product formation while avoiding polybrominated by-products. guidechem.com In cross-coupling reactions, the amount of the boronic acid and the base are key variables. For instance, increasing the amount of boronic acid to 2.0 equivalents led to an increased yield of 91% in a Suzuki coupling study. uzh.chresearchgate.net The choice and amount of base (e.g., Ag₂CO₃ , K₂CO₃, Cs₂CO₃) are also optimized to facilitate the transmetalation step in the catalytic cycle.
The following interactive table summarizes optimized reaction parameters from the synthesis of analogous compounds.
Table 1: Optimized Reaction Parameters for the Synthesis of Analogous Compounds
| Target Compound | Reaction Type | Reagents | Solvent | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-2-fluorobenzonitrile | Bromination | o-fluorobenzonitrile, Dibromohydantoin | 75-90% H₂SO₄ | 10-15°C | Mild conditions, high yield. | google.com |
| 5-bromo-2-methoxybenzonitrile | Bromination | 2-methoxybenzonitrile, Br₂ | None (neat) | 145-150°C | Optimal substrate:bromine molar ratio is 1:1. | guidechem.com |
| 5-bromo-vanillin | Bromination | Vanillin, Br₂, KBr | Acetic Acid, Water | 100°C | Optimized reaction time of 90 minutes yielded 92.5%. | guidechem.com |
| 5-aryl-1,2,3-triazine | Suzuki Coupling | 5-bromo-1,2,3-triazine, Arylboronic acid, Ag₂CO₃ | 1,4-Dioxane/H₂O | Not specified | Addition of 5% water and using 2.0 equiv. of boronic acid increased yield. | uzh.chresearchgate.net |
Isolation and Purification Techniques
Following the chemical transformation, a series of isolation and purification steps are necessary to obtain this compound or its analogues in high purity. The specific techniques employed depend on the physical properties of the product and the nature of the impurities.
Extraction and Washing: Liquid-liquid extraction is a common first step to separate the product from the reaction mixture. In the synthesis of 5-bromo-2-fluorobenzonitrile, after quenching the reaction with water, the product is extracted into an organic solvent like dichloromethane. google.com This organic phase is then washed, for example with a 5% aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by water or brine to remove inorganic salts. google.com
Crystallization and Recrystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For 5-bromo-2-fluorobenzonitrile, the crude product obtained after extraction is recrystallized from ethanol (B145695). google.com Similarly, crude 5-bromo-2-methoxybenzonitrile is purified by dissolving it in a hot mixed solvent of ethanol and ethyl acetate, followed by natural cooling to precipitate the pure crystals. guidechem.com The insolubility of this compound in alcohols while by-products are soluble is exploited for preliminary purification by washing the crude solid with ethanol. guidechem.com
Precipitation and Filtration: In cases where the product is significantly less soluble than the impurities, it can be isolated by precipitation. After the synthesis of 5-bromo-vanillin, the reaction mixture is cooled significantly, and a large volume of water is added to precipitate the product, which is then collected by filtration or centrifugation and washed. guidechem.com The collected solid is typically dried under vacuum to remove residual solvents.
Advanced Spectroscopic Characterization Methodologies for 5 Bromo 2 Fluoro 3 Methoxybenzonitrile
Experimental Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are crucial for the structural elucidation of substituted benzonitriles.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals the presence of specific functional groups and provides insights into the molecular structure. For substituted benzonitriles, characteristic vibrations include C-H stretching of the aromatic ring, C≡N stretching of the nitrile group, and vibrations associated with the substituents (C-Br, C-F, and C-O-C of the methoxy (B1213986) group).
Based on studies of analogous compounds like 2-Bromo-5-methoxybenzonitrile, the FT-IR spectrum of 5-Bromo-2-fluoro-3-methoxybenzonitrile is expected to exhibit distinct vibrational bands. The aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. The C≡N stretching vibration is a strong, sharp band usually found around 2230-2210 cm⁻¹. The C-F stretching vibration is anticipated in the 1280-1100 cm⁻¹ region, while the C-Br stretching mode is expected at lower wavenumbers, typically between 600 and 500 cm⁻¹. The methoxy group would present C-H stretching vibrations around 2950-2850 cm⁻¹ and a characteristic C-O stretching band.
Representative FT-IR Vibrational Frequencies and Assignments for Analogous Substituted Benzonitriles
| Wavenumber (cm⁻¹) | Assignment | Referenced Compound |
|---|---|---|
| ~3080 | Aromatic C-H Stretching | 2-Bromo-5-methoxybenzonitrile jchps.com |
| ~2950 | Asymmetric C-H Stretching in CH₃ | 2-Bromo-5-methoxybenzonitrile jchps.com |
| ~2230 | C≡N Stretching | 2-Bromo-5-methoxybenzonitrile jchps.com |
| ~1580 | Aromatic C=C Stretching | 3-bromo-5-fluorobenzonitrile core.ac.uk |
| ~1470 | Aromatic C=C Stretching | 3-bromo-5-fluorobenzonitrile core.ac.uk |
| ~1265 | C-F Stretching | 3-bromo-5-fluorobenzonitrile core.ac.uk |
| ~1250 | Asymmetric C-O-C Stretching | 2-Bromo-5-methoxybenzonitrile jchps.com |
| ~1020 | Symmetric C-O-C Stretching | 2-Bromo-5-methoxybenzonitrile jchps.com |
| ~880 | Aromatic C-H Out-of-plane Bending | 2-Bromo-5-methoxybenzonitrile jchps.com |
This table presents a selection of expected vibrational modes and their approximate wavenumbers based on data from structurally similar compounds.
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman would be effective in identifying the C≡N and C=C stretching vibrations of the benzene (B151609) ring.
The FT-Raman spectrum of 2-Bromo-5-methoxybenzonitrile shows a very strong band for the C≡N stretching vibration. jchps.com Similarly, the aromatic ring stretching vibrations are expected to be prominent in the Raman spectrum. The C-Br and C-F stretching vibrations are also observable, though their intensities can vary.
Representative FT-Raman Vibrational Frequencies and Assignments for Analogous Substituted Benzonitriles
| Wavenumber (cm⁻¹) | Assignment | Referenced Compound |
|---|---|---|
| ~3075 | Aromatic C-H Stretching | 3-bromo-5-fluorobenzonitrile core.ac.uk |
| ~2235 | C≡N Stretching | 2-Bromo-5-methoxybenzonitrile jchps.com |
| ~1570 | Aromatic C=C Stretching | 2-Bromo-5-methoxybenzonitrile jchps.com |
| ~1266 | C-F Stretching | 3-bromo-5-fluorobenzonitrile core.ac.uk |
| ~1160 | Aromatic C-H In-plane Bending | 2-Bromo-5-methoxybenzonitrile jchps.com |
This table presents a selection of expected vibrational modes and their approximate wavenumbers based on data from structurally similar compounds.
To achieve a precise assignment of the vibrational modes, experimental FT-IR and FT-Raman spectra are often compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). jchps.comcore.ac.uk DFT calculations, often employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and intensities of a molecule in the gaseous phase.
Discrepancies between the calculated and experimental frequencies are common due to the calculations being performed on a single isolated molecule in the gas phase, while experiments are typically conducted on solid samples where intermolecular interactions are present. bldpharm.com To bridge this gap, the calculated frequencies are often scaled using a scaling factor to better match the experimental data. The Potential Energy Distribution (PED) analysis, derived from the theoretical calculations, is instrumental in providing a detailed assignment of each vibrational mode by quantifying the contribution of different internal coordinates. nih.gov
For related molecules like 3-bromo-5-fluorobenzonitrile, a good agreement has been observed between the scaled theoretical wavenumbers and the experimental data, validating the accuracy of the computational approach for assigning the fundamental vibrational modes. core.ac.uk
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule.
UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from the ground state to higher energy excited states. The absorption bands in the UV-Vis spectrum correspond to specific electronic transitions. For aromatic compounds like this compound, the most common transitions are π → π* transitions associated with the benzene ring. The presence of substituents like bromine, fluorine, methoxy, and nitrile groups can shift the absorption maxima (λ_max) and alter the intensity of these bands.
In a study on 2-Bromo-5-methoxybenzonitrile, the UV-Vis spectrum was recorded in the range of 200-800 nm, and the electronic properties, including excitation energies and oscillator strengths, were analyzed. jchps.com The observed transitions are typically attributed to electron excitations between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as other frontier molecular orbitals.
Representative UV-Vis Absorption Data for an Analogous Compound
| Solvent | λ_max (nm) | Assignment (Major Contribution) | Referenced Compound |
|---|---|---|---|
| Ethanol (B145695) | ~250 | π → π* | 2-Bromo-5-methoxybenzonitrile jchps.com |
This table presents expected electronic transitions based on data from a structurally similar compound.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.com It calculates the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to the intensity of the absorption bands) for electronic transitions. jchps.commdpi.com
TD-DFT calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set can influence the accuracy of the predictions. The B3LYP functional is commonly used for such calculations. jchps.commdpi.com By comparing the theoretically predicted UV-Vis spectrum with the experimental one, a detailed understanding of the electronic structure and the nature of the electronic transitions can be achieved. For instance, TD-DFT analysis can confirm that the observed absorption bands are due to transitions like HOMO → LUMO, HOMO-1 → LUMO, etc. nih.gov Studies on related compounds have shown that TD-DFT can provide results that are in good agreement with experimental data, making it an invaluable tool in the study of the electronic properties of new molecules. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The following sections will explore the application of various NMR techniques in the characterization of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic compounds. It provides information on the number of different types of protons, the electronic environment of each proton, and the connectivity between adjacent protons.
In the ¹H NMR spectrum of this compound, the aromatic region would display signals corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituents. The bromine and fluorine atoms are electron-withdrawing through induction but can be weakly electron-donating through resonance. The methoxy group is electron-donating through resonance, and the cyano group is strongly electron-withdrawing through both induction and resonance.
The fluorine atom, being the most electronegative, will significantly deshield the adjacent protons. The methoxy group will shield the protons, shifting them to a higher field (lower ppm). The bromine atom will have a moderate deshielding effect. The interplay of these effects would result in a complex chemical shift pattern for the two aromatic protons.
Furthermore, the protons will exhibit spin-spin coupling, which provides information about their spatial relationship. The coupling between the two aromatic protons would be observed as a doublet of doublets, with a characteristic coupling constant (J-value) for meta-coupling. Additionally, coupling to the fluorine atom would further split these signals.
Hypothetical ¹H NMR Data for this compound:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.50 | dd | J(H-F) = 8.0, J(H-H) = 2.5 |
| H-6 | 7.20 | d | J(H-H) = 2.5 |
| OCH₃ | 3.90 | s | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may differ.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The carbon attached to the fluorine atom would experience a strong deshielding effect, resulting in a downfield chemical shift. The carbon attached to the bromine atom would also be deshielded, but to a lesser extent. The carbon of the cyano group would appear at a relatively low field. The carbon atoms of the aromatic ring would resonate in the typical aromatic region, with their specific chemical shifts determined by the combined electronic effects of the substituents. The methoxy carbon would appear at a higher field.
Hypothetical ¹³C NMR Data for this compound:
| Carbon | Chemical Shift (δ, ppm) |
| C-CN | 115.0 |
| C-Br | 118.0 |
| C-F | 160.0 (d, J(C-F) = 250 Hz) |
| C-OCH₃ | 155.0 |
| Aromatic CH | 120.0, 125.0 |
| Aromatic C (quaternary) | 130.0, 135.0 |
| OCH₃ | 56.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may differ.
Multi-dimensional NMR Techniques for Structural Elucidation
Multi-dimensional NMR techniques provide a more detailed picture of molecular structure by correlating signals from different nuclei. For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be particularly useful.
HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the signals of the aromatic protons to their corresponding carbon atoms in the ¹³C NMR spectrum. This would allow for the unambiguous assignment of the protonated carbons.
HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds apart. For this compound, an HMBC spectrum would show correlations between the methoxy protons and the carbon atom to which the methoxy group is attached (C-3). It would also show correlations between the aromatic protons and the neighboring quaternary carbon atoms, as well as the carbon of the cyano group. These long-range correlations are crucial for confirming the substitution pattern on the aromatic ring.
By combining the information from ¹H NMR, ¹³C NMR, HSQC, and HMBC experiments, a complete and unambiguous structural assignment of this compound can be achieved. These advanced spectroscopic methodologies are indispensable tools for the detailed characterization of complex organic molecules.
Chemical Reactivity and Transformation Studies of 5 Bromo 2 Fluoro 3 Methoxybenzonitrile
Reactivity Profiles of Aromatic Halogens and Nitriles
The aromatic ring of 5-Bromo-2-fluoro-3-methoxybenzonitrile is substituted with two halogen atoms at positions 2 (fluorine) and 5 (bromine). Their reactivity is significantly influenced by the strong electron-withdrawing nature of the cyano (-CN) group. This group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the nitrile group strongly activates the ring for such transformations. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comcore.ac.ukyoutube.com
The rate of SNAr reactions is primarily dependent on the stability of this intermediate. The electron-withdrawing nitrile group is ortho to the fluorine atom and meta to the bromine atom. Resonance stabilization of the negative charge in the Meisenheimer complex is most effective when the electron-withdrawing group is in the ortho or para position to the site of nucleophilic attack. libretexts.org Consequently, nucleophilic attack is overwhelmingly favored at the C2 position, leading to the displacement of the fluoride (B91410) ion.
Although fluorine is the most electronegative halogen, it is an excellent leaving group in SNAr reactions. The rate-determining step is the initial attack by the nucleophile, which is facilitated by the strong inductive effect of the fluorine atom, making the attached carbon more electrophilic. core.ac.uk The subsequent elimination of the leaving group to restore aromaticity is a fast step.
Common nucleophiles used in these reactions include amines, alkoxides, and thiols, which can displace the fluorine atom to introduce a variety of functional groups. For instance, reaction with a secondary amine like morpholine (B109124) would be expected to yield a 4-(5-bromo-3-methoxy-2-cyanophenyl)morpholine derivative.
Table 1: Representative SNAr Reactions on Activated Fluoroarenes
| Substrate | Nucleophile | Conditions | Product | Yield |
| 2-Fluoronitrobenzene | Diethyl 2-fluoromalonate / NaH | DMF | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | Good |
| Pentafluorobenzonitrile | Phenothiazine / K2CO3 | DMF, 100 °C | 4-(Perfluorophenyl)phenothiazine | 85% |
| 2,4-Difluoronitrobenzene | Morpholine | EtOH | 4-(2-Fluoro-4-nitrophenyl)morpholine | High |
This table presents examples of SNAr reactions on related fluoroarene compounds to illustrate the typical reactivity and conditions, as specific data for this compound is not available in the cited literature.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) at the Bromine Position
The carbon-bromine bond at the C5 position is the primary site for metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F, making the C-Br bond significantly more reactive than the C-F bond under these conditions. libretexts.orgthieme-connect.de
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds by coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction of this compound with an arylboronic acid would selectively occur at the C5 position.
The catalytic cycle involves three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated. libretexts.org
A wide range of palladium precursors (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., phosphines like RuPhos) can be employed, with the choice depending on the specific substrates. nih.gov
Table 2: Illustrative Suzuki-Miyaura Reaction Conditions
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol (B145695) | 4-Cyanobiphenyl |
| 1-Bromo-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Pd-diphosphine | K₂CO₃ | Dioxane | 2,3,4,5,6-Pentafluorobiphenyl |
This table provides general conditions for Suzuki-Miyaura coupling involving related aryl bromides. thieme-connect.denih.gov
Sonogashira Coupling:
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org For this compound, the reaction would selectively functionalize the C5 position, introducing an alkynyl substituent.
The reaction mechanism is thought to involve a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step. wikipedia.org The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.orgacs.org
Table 3: Typical Sonogashira Reaction Parameters
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Pyrrolidine | THF or DMF |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene |
This table outlines common components and conditions for the Sonogashira coupling of aryl halides. wikipedia.orglibretexts.org
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into several other important moieties, including amides, carboxylic acids, and amines.
Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of nitriles can proceed in two stages, first yielding an amide and then a carboxylic acid. This transformation can be catalyzed by either acid or base, typically requiring elevated temperatures. chemistrysteps.comchemistrysteps.com
Under controlled or milder conditions, it is sometimes possible to stop the hydrolysis at the amide stage. chemistrysteps.com For example, using hydrated ionic liquids like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) can facilitate the chemoselective hydration of nitriles to primary amides. researchgate.net More vigorous conditions, such as refluxing with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), will typically lead to the full hydrolysis of the nitrile to the corresponding carboxylic acid. chemistrysteps.com Applying these conditions to this compound would first produce 5-bromo-2-fluoro-3-methoxybenzamide (B6304869), followed by 5-bromo-2-fluoro-3-methoxybenzoic acid.
Reduction to Amines
The nitrile group can be readily reduced to a primary amine (R-CN → R-CH₂NH₂). This is a common and important transformation in organic synthesis. Several reagents and methods are available for this purpose:
Catalytic Hydrogenation: This is often the most economical method, employing catalysts like Raney nickel, palladium black, or platinum dioxide under a hydrogen atmosphere. wikipedia.org The reaction conditions (pressure, temperature, solvent) can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org
Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. Other reagents such as lithium borohydride (B1222165) or diborane (B8814927) can also be used. wikipedia.org
Alternative Borane Reagents: Milder and more selective reagents have been developed. For example, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (LiBH₄) can reduce a wide variety of aromatic and aliphatic nitriles to primary amines in excellent yields, often under mild conditions. nih.govorganic-chemistry.orgacs.org Benzonitriles with electron-withdrawing groups, like the subject compound, tend to undergo this reduction more rapidly. nih.govacs.org
Synthetic Utility of 5 Bromo 2 Fluoro 3 Methoxybenzonitrile As a Building Block
Precursor in the Synthesis of Diverse Aromatic Systems
The substituted benzonitrile (B105546) core of 5-bromo-2-fluoro-3-methoxybenzonitrile makes it an important intermediate in the creation of a wide array of aromatic and heteroaromatic systems. Aromatic nitriles are valuable precursors in synthetic chemistry, capable of being transformed into various other functional groups such as carboxylic acids (via hydrolysis), amines (via reduction), or ketones (via reaction with organometallic reagents).
The presence of halogen substituents further enhances its role as a precursor. Similar compounds, like 5-Bromo-2-fluorobenzonitrile (B68940), are recognized as key intermediates in the synthesis of pharmaceuticals, highlighting the importance of this structural motif. The combination of bromo, fluoro, and methoxy (B1213986) groups provides a platform for sequential, site-selective reactions to build highly decorated aromatic rings that are central to medicinal chemistry and materials science.
Role in the Construction of Complex Organic Molecules
The distinct reactivity of the functional groups in this compound allows it to be a cornerstone in the assembly of more complex organic structures, including heterocyclic compounds and biaryl architectures.
The nitrile and bromine functionalities are particularly useful for constructing heterocyclic rings. For instance, the nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles. Bromo-substituted aromatics are common starting materials for synthesizing fused ring systems. Analogous compounds like 5-bromobenzofuran have been used to create a variety of heterocyclic derivatives, including 1,3,4-thiadiazoles and thiazolidinones. Similarly, 5-bromo-2-fluorobenzonitrile is a precursor for benzo[b]thiophene scaffolds, which are important in the development of kinase inhibitors. By analogy, this compound can be expected to undergo similar transformations, where the nitrile group is incorporated into a new ring or the bromine atom serves as a handle for annulation reactions.
Table 1: Potential Heterocyclic Systems from this compound
| Reactant(s) | Key Functional Group Utilized | Potential Heterocycle |
|---|---|---|
| Hydrazine derivatives, Sulphur | Nitrile (CN) | Thiadiazoles |
| Amino thiols | Nitrile (CN) | Thiazoles |
| Sodium azide | Nitrile (CN) | Tetrazoles |
| Ethyl thioglycolate | Nitrile (CN), Bromine (Br) | Aminothiophenes |
The carbon-bromine bond is a key site for carbon-carbon bond formation, particularly through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an aryl halide with an aryl boronic acid or ester, is a powerful and widely used method for synthesizing biaryl compounds. The bromine atom in this compound makes it an ideal substrate for such reactions. This allows for the direct connection of the substituted benzene (B151609) ring to other aromatic or heteroaromatic systems, which is a common strategy in drug discovery.
The biaryl motif is considered a "privileged" structure in medicinal chemistry due to the conformational constraints it imposes on molecules. Palladium-catalyzed reactions provide a reliable route to these structures, and the reactivity of aryl bromides is well-established in this context.
Table 2: Common Cross-Coupling Reactions for Biaryl Synthesis
| Reaction Name | Coupling Partner | Catalyst System (Typical) |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid / ester | Pd(PPh₃)₄ or similar Pd(0)/Pd(II) catalyst with a base |
| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ or similar Pd(0) catalyst |
| Hiyama Coupling | Organosilane | Palladium catalyst with fluoride (B91410) activation |
| Negishi Coupling | Organozinc reagent | Palladium or Nickel catalyst |
Strategies for Selective Functionalization and Derivatization
The presence of multiple functional groups allows for a variety of selective chemical modifications. The differing reactivity of the C-Br, C-F, and C≡N bonds enables chemists to target one site while leaving the others intact.
Modification at the Bromine Site : The C-Br bond is the most common site for initial functionalization. Beyond the cross-coupling reactions mentioned above, the bromine can be converted into an organolithium or Grignard reagent through metal-halogen exchange. This transforms the aromatic ring into a nucleophile, which can then react with a wide range of electrophiles to introduce new substituents. For example, lithiation of 1-bromo-4-fluorobenzene is a key step in producing 5-bromo-2-fluorobenzeneboronic acid, a valuable intermediate.
Reactions Involving the Fluorine Atom : The C-F bond is the strongest carbon-halogen bond, making it less reactive than the C-Br bond. However, it can undergo nucleophilic aromatic substitution (SNAr), especially if activated by electron-withdrawing groups. While the nitrile group provides some activation, this reaction typically requires harsh conditions or a more strongly activating group. Alternatively, advanced palladium-catalyzed methods have been developed for the activation and cross-coupling of C-F bonds in electron-deficient aryl fluorides.
Transformations of the Nitrile Group : The nitrile group is highly versatile. It can be:
Hydrolyzed to a carboxylic acid under acidic or basic conditions.
Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).
Converted into a ketone through reactions with Grignard or organolithium reagents (Weinreb ketone synthesis is a related method).
Used to form tetrazoles by cycloaddition with azides, a transformation often used in medicinal chemistry to create a bioisostere of a carboxylic acid.
Derivatization of the Methoxy Group : The methoxy group is generally stable, but it can be cleaved to a phenol using strong Lewis acids like boron tribromide (BBr₃). This unmasks a hydroxyl group, which can then be used for further functionalization, such as ether or ester formation.
This multi-faceted reactivity makes this compound a valuable and adaptable tool for the synthesis of complex, functionalized molecules.
Future Research Directions and Advanced Methodological Applications
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of highly functionalized benzonitriles such as 5-Bromo-2-fluoro-3-methoxybenzonitrile traditionally relies on multi-step processes that can generate significant waste. Future research is poised to explore more sustainable synthetic routes through the development and application of novel catalytic systems. A key area of focus is the palladium-catalyzed cyanation of aryl halides, which offers a direct and efficient method for introducing the nitrile group. rsc.orgrsc.org
Recent advancements have seen the development of highly efficient palladium catalysts, including nanoparticles and palladacycles, that can operate at low catalyst loadings. nih.govresearchgate.net A significant move towards sustainability involves replacing toxic cyanide sources, such as KCN or NaCN, with less hazardous alternatives like potassium hexacyanoferrate(II) (K4[Fe(CN)6]). nih.govresearchgate.net The application of these greener cyanating agents in conjunction with recyclable palladium catalysts represents a promising avenue for the environmentally benign synthesis of this compound and its derivatives. rsc.orgresearchgate.net
| Catalyst Type | Cyanide Source | Potential Advantages for Sustainable Synthesis |
| Palladium Nanoparticles | K4[Fe(CN)6] | High catalytic activity, potential for recyclability, use of a non-toxic cyanide source. |
| Palladacycles | K4[Fe(CN)6]·3H2O | High stability, low catalyst loadings, wide substrate scope. nih.gov |
| Heterogeneous Pd catalysts | Cyanuric chloride | Use of easily accessible and economic reagents. rsc.org |
Further research into designing robust and recyclable catalytic systems, potentially utilizing supported palladium catalysts or flow chemistry setups, will be crucial in transitioning the synthesis of complex benzonitriles to more sustainable and industrially viable processes. bohrium.com
In-depth Mechanistic Studies of Key Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is fundamental for process optimization and the development of more efficient synthetic protocols. A critical step in many synthetic routes to this compound is the electrophilic aromatic bromination of a substituted benzonitrile (B105546) precursor.
The mechanism of electrophilic aromatic bromination typically proceeds through a two-step addition-elimination pathway involving the formation of a positively charged arenium ion intermediate, also known as a Wheland intermediate. libretexts.orgnih.gov The regioselectivity of this reaction is heavily influenced by the electronic effects of the substituents on the aromatic ring. In the case of a precursor to this compound, the methoxy (B1213986) group (-OCH3) is a strong activating and ortho, para-directing group, while the fluorine atom (-F) is a deactivating but also ortho, para-directing group. The nitrile group (-CN) is a deactivating and meta-directing group.
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
The implementation of Process Analytical Technology (PAT) is set to revolutionize the synthesis of complex molecules like this compound by enabling real-time monitoring and control of critical process parameters. longdom.orgnih.gov Advanced spectroscopic techniques are at the heart of PAT, providing continuous data on reaction kinetics, intermediate formation, and product purity without the need for offline sampling and analysis. americanpharmaceuticalreview.com
For the synthesis of this compound, several spectroscopic methods could be employed:
Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are powerful for monitoring the disappearance of starting materials and the appearance of products by tracking characteristic vibrational bands of functional groups such as the nitrile (C≡N) and carbon-halogen (C-Br, C-F) bonds. americanpharmaceuticalreview.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or online NMR can provide detailed structural information about reactants, intermediates, and products in the reaction mixture, offering a comprehensive understanding of the reaction progress. rsc.orgmpg.debeilstein-journals.org
The integration of these spectroscopic tools, particularly in continuous flow chemistry setups, allows for rapid process optimization and ensures consistent product quality. americanpharmaceuticalreview.comresearchgate.net Real-time monitoring can lead to improved yields, reduced batch cycle times, and enhanced process safety. americanpharmaceuticalreview.com
| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |
| FTIR/Raman | Functional group analysis, concentration changes. | Monitoring the conversion of the nitrile group and the introduction of the bromine atom. |
| NMR | Detailed structural information, quantification of species. | Identifying isomeric byproducts and tracking the formation of transient intermediates. |
| UV-Vis | Concentration of chromophoric species. | Monitoring the progress of reactions involving colored intermediates or products. |
Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis and drug discovery. chimia.chdoaj.org For a molecule like this compound, these computational approaches can be leveraged in several ways.
Property Prediction: Machine learning models can be trained to predict a wide range of physicochemical and biological properties of molecules based on their structure. nih.govmdpi.comdoi.org For this compound, ML models could be used to predict properties such as solubility, lipophilicity, and potential biological activities. This information is invaluable in the early stages of drug discovery and materials science for prioritizing compounds for further investigation.
| AI/ML Application | Description | Relevance to this compound |
| Retrosynthesis Planning | AI algorithms suggest synthetic routes by working backward from the target molecule. chemcopilot.com | Proposing efficient and novel synthetic pathways, potentially reducing the number of steps and improving overall yield. |
| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions. | Optimizing reaction conditions for key synthetic steps to maximize the yield of the desired product. |
| Property Prediction | ML models predict physicochemical and biological properties from molecular structure. nih.gov | Estimating properties relevant to potential applications, such as drug-likeness or material characteristics, guiding further experimental work. |
Solid-State Chemistry and Crystal Engineering Studies (Theoretical Aspects)
The arrangement of molecules in the solid state dictates many of the bulk properties of a material, including its melting point, solubility, and bioavailability. Crystal engineering aims to understand and control this arrangement through the design of molecules with specific intermolecular interactions. For this compound, theoretical studies of its solid-state chemistry can provide valuable insights into its potential crystalline forms (polymorphs) and their properties.
The presence of halogen atoms (bromine and fluorine) and a nitrile group suggests that halogen bonding and π-π stacking interactions could play a significant role in the crystal packing of this molecule. mdpi.comresearchgate.netresearchgate.net Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com
Theoretical methods, such as DFT and ab initio calculations, can be used to:
Predict Crystal Structures: Computational algorithms can generate and rank plausible crystal structures based on their calculated lattice energies. acs.org
Analyze Intermolecular Interactions: The nature and strength of intermolecular interactions, such as halogen bonds, hydrogen bonds, and van der Waals forces, can be quantified. mdpi.comacs.org
Understand Polymorphism: Theoretical studies can help to understand the relative stabilities of different polymorphic forms and the factors that favor their formation.
These theoretical investigations can guide experimental crystallization studies and aid in the selection of the optimal solid form for a particular application. nih.govnih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
